25-Hydroxyhentriacontane-14,16-dione
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Overview
Description
25-Hydroxyhentriacontane-14,16-dione is a chemical compound with the molecular formula C31H60O3. It is a type of β-diketone, which means it contains two ketone groups separated by a carbon atom. This compound is notable for its long carbon chain and the presence of a hydroxyl group, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxyhentriacontane-14,16-dione typically involves the modification of hentriacontane-14,16-dione, which can be isolated from natural sources such as wheat straw wax. One common method is the Michael addition reaction, where hentriacontane-14,16-dione reacts with methyl acrylate or bio-derived dimethyl itaconate under microwave heating . This reaction introduces additional functional groups, enhancing the compound’s properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources followed by chemical modification. The use of bio-based starting materials and green chemistry principles is often emphasized to ensure sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
25-Hydroxyhentriacontane-14,16-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
25-Hydroxyhentriacontane-14,16-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its role in plant cuticular waxes, which protect plants from environmental stress.
Mechanism of Action
The mechanism of action of 25-Hydroxyhentriacontane-14,16-dione involves its interaction with molecular targets such as metal ions and enzymes. The hydroxyl and ketone groups allow it to form stable complexes with metal ions, making it an effective chelating agent. In plants, it plays a role in the formation of cuticular waxes, which protect against water loss and environmental stress .
Comparison with Similar Compounds
Similar Compounds
Hentriacontane-14,16-dione: The parent compound, lacking the hydroxyl group.
Dibenzoylmethane: A commercially available lipophilic β-diketone used for comparison in chelation studies.
Uniqueness
25-Hydroxyhentriacontane-14,16-dione is unique due to its long carbon chain and the presence of both hydroxyl and ketone groups. These features enhance its chemical reactivity and make it a versatile compound for various applications. Its ability to form stable complexes with metal ions sets it apart from other β-diketones .
Properties
CAS No. |
33256-70-1 |
---|---|
Molecular Formula |
C31H60O3 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
25-hydroxyhentriacontane-14,16-dione |
InChI |
InChI=1S/C31H60O3/c1-3-5-7-9-10-11-12-13-14-18-22-26-30(33)28-31(34)27-23-19-16-15-17-21-25-29(32)24-20-8-6-4-2/h29,32H,3-28H2,1-2H3 |
InChI Key |
MBWYKVFQDJGFDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCC(CCCCCC)O |
Origin of Product |
United States |
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